molecular formula C85H156N32O22 B8262185 Secretin (human)

Secretin (human)

Cat. No.: B8262185
M. Wt: 1978.4 g/mol
InChI Key: NBYKXQNDELMKIX-UHFFFAOYSA-N
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Description

Secretin (human) is a peptide hormone composed of 27 amino acids. It was first discovered in 1902 by British physiologists Sir William M. Bayliss and Ernest H. Starling. Secretin is primarily produced in the S cells of the duodenum, a part of the small intestine. It plays a crucial role in regulating the pH of the duodenum by stimulating the secretion of bicarbonate from the pancreas and inhibiting gastric acid secretion from the stomach .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of secretin (human) involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each cycle involving deprotection and coupling steps. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of secretin (human) typically involves recombinant DNA technology. The gene encoding secretin is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli or yeast. The host organism produces secretin, which is subsequently purified through a series of chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Secretin (human) primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions

Common reagents used in the synthesis and analysis of secretin include trifluoroacetic acid (TFA) for deprotection, and various coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) in SPPS .

Major Products Formed

The major product formed from the synthesis of secretin is the peptide itself. During enzymatic degradation, smaller peptide fragments and individual amino acids are produced .

Scientific Research Applications

Secretin (human) has a wide range of applications in scientific research:

Mechanism of Action

Secretin exerts its effects by binding to the secretin receptor, a G protein-coupled receptor located on the surface of target cells in the pancreas, stomach, and liver. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, stimulates the secretion of bicarbonate from pancreatic duct cells and inhibits gastric acid secretion from parietal cells in the stomach .

Comparison with Similar Compounds

Secretin belongs to a family of structurally similar hormones, including:

    Glucagon: Regulates glucose metabolism.

    Vasoactive Intestinal Peptide (VIP): Involved in smooth muscle relaxation and water secretion.

    Gastric Inhibitory Polypeptide (GIP): Stimulates insulin secretion.

    Growth Hormone-Releasing Hormone (GHRH): Stimulates the release of growth hormone

Secretin is unique in its primary role of regulating the pH of the duodenum and its dual function as both a digestive hormone and a neuropeptide .

Properties

IUPAC Name

5-[[2-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[5-carbamimidamido-2-[[2-[[5-carbamimidamido-2-[[3-hydroxy-2-(methylamino)propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H156N32O22/c1-41(2)33-55(80(138)117-66(46(11)12)67(88)125)105-64(122)39-103-69(127)52(23-26-61(86)119)111-77(135)58(36-44(7)8)116-79(137)59(37-45(9)10)115-73(131)50(21-17-31-100-84(93)94)107-75(133)54(24-27-62(87)120)112-78(136)57(35-43(5)6)113-72(130)48(19-15-29-98-82(89)90)106-68(126)47(13)104-63(121)38-102-70(128)53(25-28-65(123)124)110-71(129)49(20-16-30-99-83(91)92)108-76(134)56(34-42(3)4)114-74(132)51(22-18-32-101-85(95)96)109-81(139)60(40-118)97-14/h41-60,66,97,118H,15-40H2,1-14H3,(H2,86,119)(H2,87,120)(H2,88,125)(H,102,128)(H,103,127)(H,104,121)(H,105,122)(H,106,126)(H,107,133)(H,108,134)(H,109,139)(H,110,129)(H,111,135)(H,112,136)(H,113,130)(H,114,132)(H,115,131)(H,116,137)(H,117,138)(H,123,124)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)(H4,95,96,101)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYKXQNDELMKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H156N32O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1978.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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